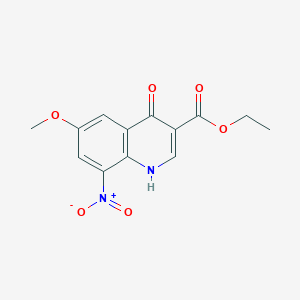

Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative characterized by a 1,4-dihydroquinoline core substituted with methoxy (6-position), nitro (8-position), and ester (3-position) groups. Quinolones and their analogs are widely studied for their antibacterial properties, with substituents influencing activity, solubility, and pharmacokinetics .

Properties

CAS No. |

5327-43-5 |

|---|---|

Molecular Formula |

C13H12N2O6 |

Molecular Weight |

292.24 g/mol |

IUPAC Name |

ethyl 6-methoxy-8-nitro-4-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C13H12N2O6/c1-3-21-13(17)9-6-14-11-8(12(9)16)4-7(20-2)5-10(11)15(18)19/h4-6H,3H2,1-2H3,(H,14,16) |

InChI Key |

LBBDRKQWRYCIMB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

Pfitzinger Reaction Adaptations

The Pfitzinger reaction, which involves the condensation of isatin derivatives with ketones, has been modified to incorporate nitro and methoxy groups. For example, Zhu et al. demonstrated that reacting 6-methoxyisatin with ethyl acetoacetate in the presence of sodium hydroxide yields intermediates that can be nitrated at position 8. This method requires careful temperature control (90–100°C) and subsequent acidification to isolate the product.

Skraup-Doebner Modifications

Modern Catalytic Methods for Targeted Functionalization

Recent advances in catalysis have improved the efficiency of introducing methoxy and nitro groups at specific positions on the quinoline skeleton.

Twin-Catalyst Systems

The patent US20070123708A1 describes a two-catalyst system using ‘silferc’ (ferric chloride impregnated on silica gel) and anhydrous zinc chloride to synthesize quinoline derivatives. Key steps include:

-

Initial Condensation : Substituted aniline reacts with methyl vinyl ketone (MVK) in acetic acid at 50–90°C in the presence of silferc.

-

Cyclization : Addition of ZnCl₂ promotes cyclization, yielding the quinoline core.

-

Post-Functionalization : Methoxy and nitro groups are introduced via electrophilic substitution.

This method achieves yields of 55–65% and avoids hazardous solvents like concentrated sulfuric acid.

Palladium-Catalyzed Debenzylation

Patent US5770597A outlines a debenzylation step using palladium or platinum catalysts in methanol to remove protecting groups from intermediates. For example, debenzylation of a benzylated precursor at position 3 facilitates esterification with ethanol, critical for forming the carboxylate moiety.

Multi-Step Synthesis of this compound

A representative synthesis route, compiled from multiple sources, involves four stages:

Step 1: Formation of the Quinoline Core

Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate is synthesized via the condensation of 4-hydroxyquinoline-3-carboxylic acid with ethanol in the presence of thionyl chloride (SOCl₂).

Step 2: Methoxy Group Introduction

Methoxylation at position 6 is achieved using methyl iodide (CH₃I) and a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

-

Conditions : 60°C, 6–8 hours.

-

Monitoring : TLC confirms complete substitution.

Step 3: Nitration at Position 8

Nitration employs fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a nitrating mixture.

-

Conditions : 0–5°C to prevent over-nitration.

-

Challenges : Competing nitration at position 5 requires precise stoichiometry.

Step 4: Purification and Isolation

The crude product is purified via recrystallization from ethanol/water or column chromatography (dichloromethane:methanol = 40:1).

Optimization Strategies and Yield Improvements

Solvent and Temperature Effects

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products

Reduction: The major product is Ethyl 6-amino-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has shown promise in several medicinal applications:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its structural similarity to other quinoline derivatives enhances its efficacy against various pathogens.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. The nitro group in its structure is believed to play a crucial role in its cytotoxic effects .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways. This characteristic positions it as a potential lead compound for drug development targeting metabolic disorders.

Agricultural Applications

The unique properties of this compound also extend to agricultural science:

- Pesticidal Activity : Its biological activity makes it a candidate for use as a pesticide or herbicide. Studies have indicated that it can effectively combat certain agricultural pests and diseases, potentially leading to more sustainable agricultural practices.

- Plant Growth Regulation : There is ongoing research into the effects of this compound on plant growth and development. It may serve as a growth regulator, enhancing crop yields and resilience against environmental stressors.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate:

- Building Block for Synthesis : The compound's functional groups allow for various chemical reactions, making it a versatile building block in the synthesis of more complex molecules . It can be modified to create derivatives with enhanced biological activity or different physical properties.

- Research in Reaction Mechanisms : Its unique structure provides insights into reaction mechanisms involving quinoline derivatives, contributing to the broader understanding of organic synthesis processes .

Mechanism of Action

The mechanism of action of Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. The quinoline core structure allows it to intercalate with DNA, thereby affecting cellular processes .

Comparison with Similar Compounds

Substituent Position and Type

The table below highlights key structural differences between the target compound and analogs:

Functional Group Impact

- However, they may also confer mutagenic risks .

- Methoxy Group (6-OCH₃): Compared to 8-methoxy in , the 6-position reduces steric hindrance near the quinoline core, possibly enhancing interactions with biological targets.

- Halogens (F, Cl, Br, I) : Fluorine (6-F in ) improves bioavailability via increased membrane permeability. Bromine and iodine () add steric bulk, which may hinder enzymatic degradation but reduce solubility.

Research Findings and Trends

- Antibacterial Intermediates: The target compound’s nitro and methoxy substituents align with structural motifs in intermediates for quinolone antibiotics .

- Crystallography: SHELX software () is frequently used to resolve quinoline derivatives’ crystal structures, revealing intermolecular interactions (e.g., C–H⋯O/Cl in ).

- Safety Profiles : Bromo- and nitro-substituted analogs () lack complete hazard data, underscoring the need for detailed toxicological studies.

Biological Activity

Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 5327-43-5) is a quinoline derivative that has garnered attention due to its diverse biological activities. This compound features a unique combination of functional groups, including a methoxy group, a nitro group, and a carboxylate ester, which contribute to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and potential applications.

Molecular Structure:

- Molecular Formula: C13H12N2O6

- Molecular Weight: 292.24 g/mol

- Density: Approximately 1.391 g/cm³

- Boiling Point: Predicted at 470.8°C

| Property | Value |

|---|---|

| CAS Number | 5327-43-5 |

| Molecular Formula | C13H12N2O6 |

| Molecular Weight | 292.24 g/mol |

| Density | 1.391 g/cm³ |

| Boiling Point | 470.8°C |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial DNA synthesis and cell wall integrity.

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity has been linked to potential protective effects against cellular damage in various disease models.

Enzyme Inhibition

This compound has been studied for its inhibitory effects on several enzymes:

- Acetylcholinesterase (AChE): The compound has shown promising results as an AChE inhibitor, which is relevant for the treatment of Alzheimer's disease.

- Butyrylcholinesterase (BuChE): It also exhibits inhibitory activity against BuChE, suggesting potential dual-targeting capabilities in cholinergic dysfunction.

Case Studies

- Neuroprotective Effects: A study evaluated the neuroprotective effects of this compound in a model of oxidative stress-induced neurotoxicity. Results indicated that it significantly reduced neuronal cell death and improved cell viability by modulating oxidative stress pathways.

- Antimicrobial Efficacy: Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial properties.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Ethyl 6-nitroquinoline-3-carboxylate | Nitro group at position 6 | Enhanced antimicrobial activity |

| Ethyl 7-methoxyquinoline-3-carboxylate | Methoxy group at position 7 | Potentially lower toxicity |

| Ethyl 5-aminoquinoline-3-carboxylate | Amino group at position 5 | Increased solubility in aqueous environments |

| Ethyl 8-hydroxyquinoline-3-carboxylate | Hydroxy group at position 8 | Antioxidant properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.